4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide
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Overview
Description
4-nitro-N’-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a nitro group, a phenoxybutanoyl moiety, and a benzenecarboximidamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Amidation: Formation of the benzenecarboximidamide core.
Esterification: Attachment of the phenoxybutanoyl group through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenoxybutanoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenecarboximidamides.
Scientific Research Applications
4-nitro-N’-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N’-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenoxybutanoyl moiety can interact with hydrophobic regions of biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- 4-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide
Uniqueness
4-nitro-N’-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-phenoxybutanoyl group differentiates it from other similar compounds and may result in unique interactions and applications.
This detailed article provides a comprehensive overview of 4-nitro-N’-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-phenoxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c18-17(13-8-10-14(11-9-13)20(22)23)19-25-16(21)7-4-12-24-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQGHVSTBVSHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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